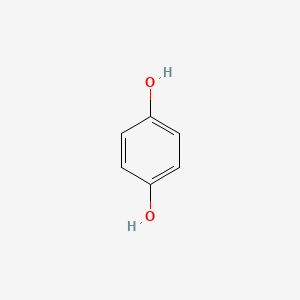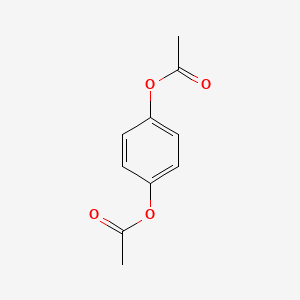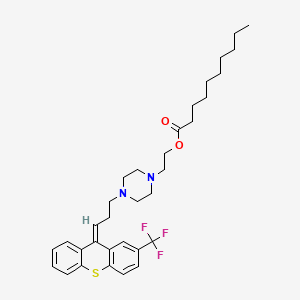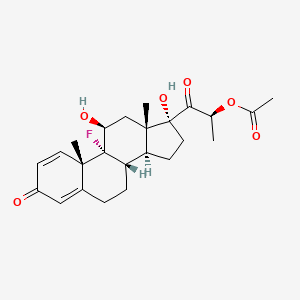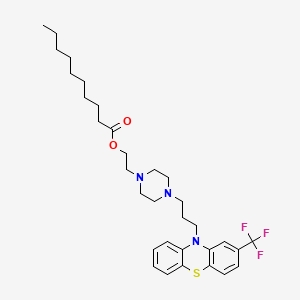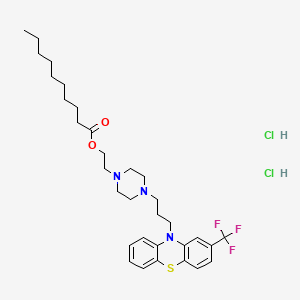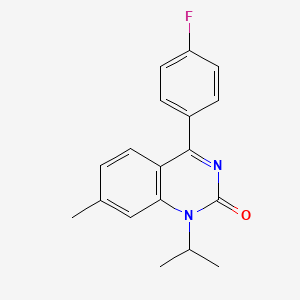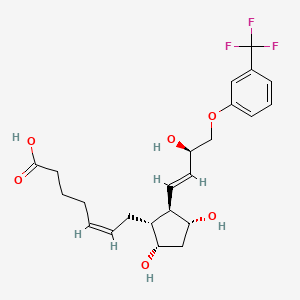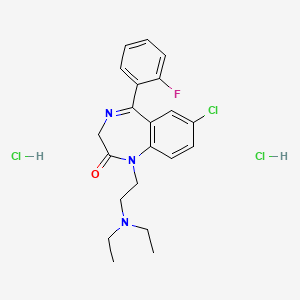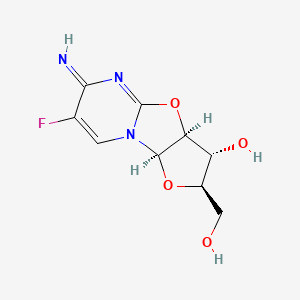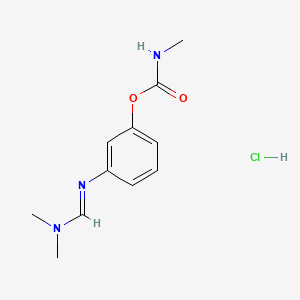
甲酸胺盐酸盐
描述
Formetanate hydrochloride is a synthetic chemical compound primarily used as an insecticide and acaricide. It is effective in controlling a variety of pests, including bugs, thrips, and mites, particularly on fruit crops such as apples, pears, peaches, nectarines, and citrus . The compound is known for its contact and stomach action, functioning as an acetylcholinesterase inhibitor, which disrupts the nervous system of pests .
作用机制
Formetanate hydrochloride is a carbamate pesticide used to control a range of bugs, thrips, and mites mainly on fruit crops . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and environmental factors influencing its action.
Target of Action
Formetanate hydrochloride primarily targets cholinesterase or acetylcholinesterase (AChE) enzymes . These enzymes play a crucial role in the nervous system, where they terminate signal transduction at the neuromuscular junction by rapid hydrolysis of the acetylcholine released into the synaptic cleft .
Mode of Action
Formetanate hydrochloride acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By inhibiting AChE, formetanate hydrochloride suppresses the action of acetylcholine esterase, leading to constant impulse transmission at synapses and resulting in convulsions in insects .
Biochemical Pathways
The primary biochemical pathway affected by formetanate hydrochloride is the cholinergic pathway . By inhibiting AChE, it disrupts the normal functioning of this pathway, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of the postsynaptic membrane . This results in symptoms of neurotoxicity, such as convulsions .
Pharmacokinetics
The pharmacokinetics of formetanate hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). In animals, formetanate is eliminated in the urine and feces . The major metabolic pathway involves hydrolysis to metabolites and subsequent formation of the glucuronide and ethereal sulfate conjugates of m-acetamidophenol .
Result of Action
The molecular and cellular effects of formetanate hydrochloride’s action include the induction of oxidative stress, as evidenced by decreased specific activity of superoxide dismutase (SOD) and increased activities of catalase (CAT) and glutathione-S-transferase (GST) . Higher levels of thiobarbituric reactive species in all samples support this fact .
Action Environment
Environmental factors can influence the action, efficacy, and stability of formetanate hydrochloride. On the fruit, weathering and growth dilution appear to be the primary cause of the dissipation of formetanate . It’s also worth noting that formetanate HCl is moderately mobile in the environment .
科学研究应用
Formetanate hydrochloride has several scientific research applications, including:
Pesticide Research: It is extensively studied for its effectiveness as an insecticide and acaricide, particularly in agricultural settings.
Toxicology Studies: Research on the toxicity of formetanate hydrochloride to non-target organisms, such as honeybee larvae, has been conducted to understand its environmental impact.
Analytical Chemistry: The compound is used as a reference standard in analytical methods for detecting pesticide residues in food and environmental samples.
Biological Studies: Studies on the effects of formetanate hydrochloride on antioxidant enzyme systems in various organisms have been conducted to understand its biochemical impact.
生化分析
Biochemical Properties
Formetanate hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine at synapses. This results in continuous nerve impulse transmission, causing convulsions and eventual death in pests . The compound interacts with acetylcholinesterase by forming a carbamoylated enzyme complex, which is more stable than the acetylated enzyme complex formed by acetylcholine .
Cellular Effects
Formetanate hydrochloride affects various types of cells and cellular processes. It influences cell function by disrupting normal nerve signal transmission, leading to overstimulation of nerve cells. This overstimulation can cause symptoms such as increased salivation, sweating, lacrimation, defecation, and urination . Additionally, formetanate hydrochloride has been shown to induce oxidative stress in cells by altering the activities of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione-S-transferase .
Molecular Mechanism
The molecular mechanism of formetanate hydrochloride involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, forming a carbamoylated enzyme complex that is resistant to hydrolysis . This inhibition is reversible, but the carbamoylated enzyme complex is more stable than the acetylated complex, leading to prolonged inhibition of acetylcholinesterase activity. This results in the accumulation of acetylcholine at synapses, causing continuous nerve impulse transmission and subsequent neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, formetanate hydrochloride exhibits rapid degradation in natural sediment-water systems at 20°C. The compound dissipates from water through adsorption to sediment and rapid degradation, showing very low persistence in both water and sediment . Long-term exposure studies have indicated that formetanate hydrochloride can cause significant neurotoxic effects due to its prolonged inhibition of acetylcholinesterase .
Dosage Effects in Animal Models
The effects of formetanate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively controls pests without causing significant adverse effects. At high doses, formetanate hydrochloride exhibits high acute toxicity, leading to symptoms such as convulsions, respiratory distress, and death . Studies have shown that the compound should not be applied later than two weeks before flowering to protect bees and other non-target organisms .
Metabolic Pathways
Formetanate hydrochloride is metabolized through hydrolysis steps in plants and animals. The parent compound is the major constituent of the residue on various crops, and the identified metabolites are less toxic than the parent compound . In animals, formetanate hydrochloride is rapidly absorbed and excreted, primarily through urine, with no tendency for bioaccumulation . The metabolism involves conjugation to glutathione, leading to increased activity of glutathione-S-transferase .
Transport and Distribution
Formetanate hydrochloride is transported and distributed within cells and tissues through various mechanisms. The compound is slightly mobile in soil and can be transported to different parts of the plant through the xylem and phloem . In animals, formetanate hydrochloride is rapidly absorbed after oral administration and distributed throughout the body, with the highest concentrations found in the liver and kidneys .
Subcellular Localization
The subcellular localization of formetanate hydrochloride involves its distribution to specific compartments or organelles within the cell. The compound is known to target the nervous system, where it exerts its inhibitory effects on acetylcholinesterase . Additionally, formetanate hydrochloride can induce oxidative stress by altering the activities of antioxidant enzymes in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Formetanate hydrochloride is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of formetanate with hydrochloric acid to produce the hydrochloride salt. The process typically includes the following steps:
Formation of Formetanate: The initial step involves the reaction of dimethylamine with formic acid to produce formetanate.
Hydrochloride Formation: Formetanate is then reacted with hydrochloric acid to form formetanate hydrochloride.
Industrial Production Methods: Industrial production of formetanate hydrochloride involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process includes:
Raw Material Preparation: High-purity dimethylamine and formic acid are prepared and purified.
Reaction Control: The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity.
化学反应分析
Types of Reactions: Formetanate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the carbamate ester bond.
Oxidation: Formetanate hydrochloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis Products: Formic acid and dimethylamine.
Oxidation Products: Oxidized derivatives of formetanate hydrochloride.
Substitution Products: Compounds with substituted functional groups.
相似化合物的比较
Formetanate hydrochloride belongs to the class of carbamate insecticides, which are derived from carbamic acid. Similar compounds include:
Carbaryl: Another widely used carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A highly toxic carbamate insecticide used for controlling a wide range of pests.
Methomyl: A carbamate insecticide known for its rapid action and effectiveness against various pests.
Uniqueness: Formetanate hydrochloride is unique in its dual action as both an insecticide and acaricide, making it particularly effective against a broad spectrum of pests. Its specific mode of action as an acetylcholinesterase inhibitor also distinguishes it from other classes of insecticides .
属性
IUPAC Name |
[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPKGPZHHQEODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2.ClH, C11H16ClN3O2 | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22259-30-9 (Parent) | |
| Record name | Formetanate hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4032405 | |
| Record name | Formetanate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formetanate hydrochloride is a white powder with a faint odor. Used as a plant insecticide, acaricide, and miticide. (EPA, 1998), Colorless or white solid; [HSDB] | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formetanate hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
YELLOW CRYSTALLINE SOLID; SOLUBILITY: LESS THAN 1 G/L WATER; ABOUT 100 G/L ACETONE, CHLOROFORM; GREATER THAN 200 G/L METHANOL /FORMETANATE/, Water Solubility = 6.3 g/L /Formetanate/, Water solubility = 100 mg/L /Formetanate/, IN WATER 50%, METHANOL 20%; SLIGHTLY SOL IN ORG SOLVENTS, Benzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%, Water solubility = >500,000 mg/l | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2e-08 mmHg (EPA, 1998), 0.00000001 [mmHg], Vapor pressure = 0.027 mPa @ 25 °C /Formetanate/, Practically zero at room temperature | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formetanate hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5370 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
PHENYL N-METHYLCARBAMATES...EXERT THEIR INSECTICIDE ACTIVITY BY INHIBITING ENZYME CHOLINESTERASE.../& THEY DO NOT REQUIRE/ ACTIVATION BY METABOLISM BEFORE EXHIBITING THEIR ENZYME-INHIBITING PROPERTIES. /PHENYL N-METHYLCARBAMATES/, In 2-yr feeding trials dogs and rats receiving 200 mg/kg diet showed no significant abnormality. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS, WHITE POWDER | |
CAS No. |
23422-53-9 | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Formetanate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23422-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formetanate hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023422539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formetanate HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanimidamide, N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formetanate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formetanate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Y3OP0N2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
392 to 396 °F decomposes (EPA, 1998), Melting Point = 102 °C /Formetanate/ | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5009 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | FORMETANATE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2619 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


